Technical Documentation Center

Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, a thorough understanding of NMR data is critical for compound identification, purity assessment, and structural elucidation. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry.

This document moves beyond a simple listing of chemical shifts. It aims to provide a deeper understanding of the underlying principles governing the spectral features of this molecule. By dissecting the influence of various substituents on the pyridine ring, we will predict and rationalize the chemical shifts and coupling patterns. This guide is designed to be a practical resource for scientists who not only need to interpret NMR spectra but also to understand the "why" behind the data.

Molecular Structure and Key Features

Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is a polysubstituted pyridine with a unique electronic environment. The pyridine ring is substituted with a bromine atom at the 5-position, an ethylamino group at the 2-position, and a methyl carboxylate group at the 3-position. These substituents exert distinct electronic and steric effects, which are directly reflected in the NMR spectrum.

  • Electron-withdrawing groups: The bromine atom and the methyl carboxylate group are electron-withdrawing, which will deshield the nearby protons and carbons, shifting their signals to a higher frequency (downfield).

  • Electron-donating group: The ethylamino group is an electron-donating group, which will shield the adjacent protons and carbons, causing their signals to appear at a lower frequency (upfield).

The interplay of these effects determines the final chemical shifts of the pyridine ring protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the ethylamino group, and the protons of the methyl carboxylate group. The predicted chemical shifts are summarized in the table below, with explanations following.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.1 - 8.3d~2.5
H-67.9 - 8.1d~2.5
NH5.0 - 6.0t~5.5
-OCH₃3.8 - 3.9s-
-CH₂-3.4 - 3.6q~7.2
-CH₃1.2 - 1.4t~7.2
Rationale for ¹H Chemical Shift Assignments:
  • Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring, H-4 and H-6, are expected to appear as doublets due to coupling with each other. The bromine at C-5 will influence their chemical shifts. Generally, protons on a pyridine ring appear in the range of 7.0-9.0 ppm. The electron-withdrawing nature of the bromine and the carboxylate group will deshield these protons, shifting them downfield. The H-4 proton is ortho to the electron-withdrawing carboxylate group, likely placing it slightly further downfield than H-6. The coupling constant between them is expected to be small (~2.5 Hz), which is typical for a four-bond coupling in a pyridine ring.

  • Amine Proton (NH): The proton on the ethylamino group is expected to appear as a triplet due to coupling with the adjacent methylene (-CH₂-) protons. Its chemical shift can be broad and is sensitive to solvent and concentration. In many 2-aminopyridine derivatives, the NH proton signal appears between δ 5.0 and 6.0 ppm.[1]

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl group of the ester will appear as a sharp singlet, as there are no adjacent protons to couple with. Its typical chemical shift is in the range of 3.5-4.0 ppm.

  • Ethyl Group Protons (-CH₂- and -CH₃): The methylene (-CH₂-) protons of the ethyl group will appear as a quartet due to coupling with the three protons of the methyl group. The methyl (-CH₃) protons will appear as a triplet due to coupling with the two protons of the methylene group. This classic ethyl group pattern is expected in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are presented below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-2158 - 162
C-6148 - 152
C-4138 - 142
C-3115 - 120
C-5105 - 110
-OCH₃51 - 53
-CH₂-40 - 45
-CH₃14 - 16
Rationale for ¹³C Chemical Shift Assignments:
  • Carbonyl Carbon (C=O): The carbon of the methyl carboxylate group will be the most downfield signal, typically appearing in the 165-170 ppm region.

  • Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the pyridine carbons are influenced by the substituents.

    • C-2: Attached to the electron-donating amino group, this carbon will be significantly shielded compared to a typical pyridine C-2. However, the direct attachment of nitrogen will still place it downfield.

    • C-6: This carbon is adjacent to the nitrogen atom and will be deshielded.

    • C-4: This carbon will also be deshielded due to its position relative to the ring nitrogen and the electron-withdrawing groups.

    • C-3: Attached to the electron-withdrawing carboxylate group, this carbon will be deshielded.

    • C-5: This carbon is bonded to the bromine atom, and the "heavy atom effect" of bromine will cause significant shielding, moving its signal upfield.

  • Alkyl Carbons (-OCH₃, -CH₂-, -CH₃): These carbons will appear in the upfield region of the spectrum, consistent with their sp³ hybridization. The methyl ester carbon (-OCH₃) will be the most downfield of the three due to its attachment to the electronegative oxygen atom.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate, the following protocol is recommended:

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the compound. Chloroform-d (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly between H-4 and H-6, and within the ethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall structure.

Visualizing the Molecular Structure and Assignments

To aid in the visualization of the molecule and the assignment of its NMR signals, the following diagram is provided.

Caption: Molecular structure of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate.

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the ¹H and ¹³C NMR spectra of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate. By understanding the electronic effects of the various substituents on the pyridine ring, researchers can confidently assign the observed signals and verify the structure of their synthesized compound. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data, which is fundamental for accurate structural elucidation in the field of drug discovery and development. While these are predicted values based on known principles and data from similar compounds, they provide a robust framework for the analysis of the actual experimental data.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Gunther, H. (1995).
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Utilization of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate

Executive Summary In modern medicinal chemistry, the strategic selection of highly functionalized heterocyclic building blocks is the foundation of successful drug discovery. Methyl 5-bromo-2-(ethylamino)pyridine-3-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of highly functionalized heterocyclic building blocks is the foundation of successful drug discovery. Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate represents a privileged scaffold, offering a unique convergence of synthetic versatility and favorable physicochemical properties. This whitepaper provides an in-depth technical analysis of its structural profile, details a self-validating synthetic protocol for its generation, and explores its downstream utility in the development of targeted therapeutics, such as Nav1.8 and kinase inhibitors.

Structural Rationale and Physicochemical Properties

The architecture of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate (C9H11BrN2O2) is meticulously designed for orthogonal functionalization.

  • C2 Ethylamino Group: Provides a critical hydrogen-bond donor, frequently utilized for hinge-region binding in ATP-competitive kinase inhibitors.

  • C3 Methyl Ester: Acts as a protected carboxylic acid, serving as a versatile handle for downstream saponification and amidation.

  • C5 Bromine: An ideal electrophilic vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Extrapolating from the established baseline properties of related analogs like methyl 2-amino-5-bromonicotinate , the compound exhibits a highly favorable profile for Fragment-Based Drug Discovery (FBDD).

Physicochemical ParameterPredicted ValueSynthetic & Analytical Utility
Molecular Formula C9H11BrN2O2Enables exact mass confirmation via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 259.10 g/mol Optimal low-MW building block, leaving ample "molecular weight budget" for downstream elaboration.
Calculated LogP (cLogP) ~2.4Balanced lipophilicity; enables selective aqueous precipitation during synthetic workup.
Topological Polar Surface Area 51.2 ŲStrictly adheres to Lipinski’s Rule of 5; ensures excellent membrane permeability.
H-Bond Donors / Acceptors 1 / 4Provides specific, directional binding vectors for target protein interactions.

Synthetic Methodology: A Self-Validating SNAr Protocol

The most efficient route to synthesize this scaffold is via a Nucleophilic Aromatic Substitution (SNAr) utilizing Methyl 5-bromo-2-chloronicotinate as the starting electrophile . The adjacent pyridine nitrogen and the ortho-ester group synergistically lower the LUMO of the aromatic ring, highly activating the C2 position toward nucleophilic attack.

Step-by-Step Protocol
  • Preparation: In an oven-dried reaction vessel under an inert nitrogen atmosphere, dissolve Methyl 5-bromo-2-chloronicotinate (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.5 M.

  • Reagent Addition: Add Ethylamine hydrochloride (1.5 eq), followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA is critical. It serves a dual purpose: neutralizing the hydrochloride salt to liberate the free ethylamine nucleophile, and acting as a non-nucleophilic acid scavenger for the HCl generated during the SNAr. This prevents the protonation of ethylamine, which would otherwise stall the reaction.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours.

    • Causality: While the C2 position is electronically activated, thermal energy is required to overcome the activation barrier associated with the formation of the transient Meisenheimer complex.

  • Aqueous Quench & Precipitation: Cool the mixture to room temperature and add it dropwise to a vigorously stirred volume of ice-water (10x the reaction volume).

    • Causality: This step acts as a built-in purification mechanism. The highly lipophilic product crashes out of the aqueous phase as a solid, while the unreacted ethylamine and DIPEA salts remain fully solvated.

  • Isolation: Filter the resulting solid, wash with cold water and a 1:1 mixture of diethyl ether/hexanes, and dry under high vacuum.

SNAr_Workflow A Methyl 5-bromo-2-chloronicotinate (Electrophile) C Meisenheimer Complex (Transition State) A->C NMP, 80°C B Ethylamine + DIPEA (Nucleophile & Base) B->C D Chloride Elimination (Aromatization) C->D Fast Step E Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate (Target Product) D->E Aqueous Workup

Fig 1. SNAr synthetic workflow and mechanistic pathway for the target compound.

Analytical Characterization & Validation

To ensure scientific integrity, the synthetic protocol is designed as a self-validating system. The success of the reaction and the purity of the product must be confirmed through orthogonal analytical techniques:

  • LC-MS Monitoring: The system validates itself through mass spectrometry. The starting material (m/z ~250/252) will quantitatively shift to the product mass (m/z 259/261 [M+H]+). Crucially, the preservation of the 1:1 isotopic doublet confirms that the C5-bromine remains perfectly intact and did not undergo premature displacement.

  • 1H NMR (400 MHz, DMSO-d6): The successful substitution is definitively proven by the appearance of the ethyl group signals: a distinct quartet at ~3.4 ppm (CH2) and a triplet at ~1.1 ppm (CH3). The pyridine core protons (C4 and C6) will remain as meta-coupled doublets (J ~ 2.5 Hz) in the aromatic region, confirming the structural integrity of the ring.

Downstream Applications in Targeted Therapeutics

The 2-amino-nicotinamide core is a recognized privileged scaffold in pharmacology. By utilizing Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate, researchers can rapidly generate complex molecular architectures.

For example, structural analogs of this scaffold have been extensively utilized and patented as potent inhibitors of the Nav1.8 sodium ion channel . Nav1.8 is a highly validated target for novel, non-opioid pain therapeutics. By executing a Suzuki coupling at the C5 position to introduce an aryl group, followed by saponification of the C3 ester and subsequent amidation, drug development professionals can systematically explore Structure-Activity Relationships (SAR) to optimize pharmacokinetic profiles and target affinity.

Drug_Dev_Pathway S1 Core Scaffold Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate S2 C5 Modification (Suzuki-Miyaura Cross-Coupling) S1->S2 Pd(dppf)Cl2, Aryl Boronic Acid S3 C3 Modification (Ester Saponification & Amidation) S2->S3 LiOH, then HATU, R-NH2 S4 Lead Candidate (e.g., Nav1.8 / Kinase Inhibitor) S3->S4 Pharmacokinetic Optimization

Fig 2. Downstream diversification of the pyridine scaffold in drug discovery.

References

  • PubChemLite - Methyl 2-amino-5-bromonicotinate (C7H7BrN2O2) . National Center for Biotechnology Information (PubChem). Available at:[Link]

  • WO2010038081A2 - Heterocyclic derivatives and methods of use thereof. Google Patents.
  • US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors. Google Patents.
Foundational

In Vitro Mechanisms of Action and Pharmacological Profiling of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate Derivatives

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary Methyl 5-bromo-2-(ethylamino)pyridine-3-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is a highly versatile, privileged scaffold in modern medicinal chemistry. Featuring an electron-deficient aromatic core, a versatile ester handle, a cross-coupling-ready halogen, and a hydrogen-bonding amine, this compound serves as a critical precursor for a wide array of pharmacophores. This technical guide explores the in vitro mechanisms of action of its derivatives, focusing on three primary pharmacological domains: ATP-competitive kinase inhibition, G-protein coupled receptor (GPCR) allosteric modulation, and direct enzymatic inhibition.

Pharmacophore Mapping & Structural Rationale

The utility of the methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate core stems from its highly programmable structural vectors. The pyridine ring, being electron-deficient, facilitates robust π−π stacking and hydrogen bonding with biological targets[1].

  • C5-Bromine (The Hydrophobic Vector): Acts as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows for the introduction of bulky aryl or heteroaryl groups to probe deep hydrophobic pockets within target proteins[2].

  • C2-Ethylamino Group (The Hinge Binder): The secondary amine serves as a critical hydrogen-bond donor. In kinase targets, this motif frequently interacts with the backbone carbonyls of the kinase hinge region, while the ethyl group provides steric directionality.

  • C3-Methyl Ester (The Modulatory Handle): The ester protects the carboxylate during C5 cross-coupling. Post-coupling, it can be hydrolyzed to a free acid to target metabolic enzymes[3], or converted into various carboxamides to generate potent GPCR modulators[4].

Derivatization Core Methyl 5-bromo-2-(ethylamino) pyridine-3-carboxylate Mod1 C5 Modification (Suzuki Cross-Coupling) Core->Mod1 Probes Hydrophobic Pocket Mod2 C3 Modification (Amidation/Hydrolysis) Core->Mod2 Alters H-Bonding Network Target1 Kinase Inhibitors (e.g., TBK1/p38 MAPK) Mod1->Target1 Target2 GPCR Modulators (e.g., mGluR4, CB2) Mod2->Target2

Fig 1. Divergent synthetic derivatization logic for the pyridine-3-carboxylate core.

Core In Vitro Mechanisms of Action

ATP-Competitive Kinase Inhibition (TBK1, IKKε, and p38 MAPK)

Derivatives of 2-amino-pyridine-3-carboxylic acids have been extensively studied as inhibitors of inflammatory kinases such as TANK-binding kinase 1 (TBK1) and IKKε, which are critical in insulin-independent pathways during obesity ()[2].

Mechanism: These derivatives function as Type I competitive inhibitors. The 2-ethylamino-pyridine core inserts into the ATP-binding pocket, forming a bidentate hydrogen bond with the kinase hinge region. The C5-aryl modifications extend into the hydrophobic DFG-in pocket, dictating selectivity between TBK1 and IKKε.

Kinase_Pathway A TLR / Stress Activation B TBK1 / IKKε Kinase Activity A->B Triggers C IRF3 / NF-κB Phosphorylation B->C Phosphorylates D Pro-inflammatory Cytokines C->D Transcription Inhibitor Pyridine-3-carboxylate Derivative Inhibitor->B Competitive Hinge Binding

Fig 2. Mechanism of TBK1/IKKε kinase inhibition by pyridine-3-carboxylate derivatives.

Allosteric Modulation of GPCRs (mGluR4 & 5-HT2A)

When the C3-ester is converted into a carboxamide or cyclized, the resulting compounds exhibit profound G-protein coupled receptor (GPCR) activity. 5-bromo-2-aminonicotinic acid derivatives are documented precursors to positive allosteric modulators (PAMs) of mGluR4 ()[5] and modulators of the 5-HT2A serotonin receptor[6]. Furthermore, specific pyridine-3-carboxamides act as potent CB2 receptor agonists for analgesia[4].

Mechanism: Rather than competing with endogenous orthosteric ligands (e.g., glutamate or serotonin), these derivatives bind to topologically distinct allosteric transmembrane pockets. This binding induces a conformational shift that enhances (PAM) or decreases (NAM) the affinity and efficacy of the orthosteric agonist.

Direct Enzyme Inhibition (Cyclooxygenases & α-Amylase)

Hydrolysis of the methyl ester yields nicotinic acid derivatives. These free carboxylic acids are well-established inhibitors of cyclooxygenase (COX-1/COX-2) enzymes and metabolic enzymes like α-amylase, providing dual anti-inflammatory and anti-hyperglycemic effects ()[3]. The carboxylic group coordinates with metal ions or basic residues within the enzyme's catalytic active site[1].

Quantitative Pharmacological Profiling

The table below synthesizes representative in vitro data for various derivative classes originating from the methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate scaffold.

Derivative ClassPrimary TargetMechanism of ActionRepresentative IC50 / EC50Key Structural Modification
Biaryl Nicotinates TBK1 / IKKεATP-Competitive Inhibition~210 nM (IC50)C5-Aryl substitution via Suzuki coupling
Pyridine-3-carboxamides CB2 ReceptorOrthosteric Agonism~15 nM (EC50)C3-Ester amidation with aliphatic amines
Imidazo[1,2-a]pyridines 5-HT2A ReceptorAllosteric Modulation< 50 nM (IC50)Cyclization of 2-amino and C3 groups
Nicotinic Acids COX-2 / α-AmylaseEnzymatic Inhibition~1.2 μM (IC50)C3-Ester hydrolysis to free carboxylic acid
Pyridine-3-carboxamides mGluR4Positive Allosteric Modulation~120 nM (EC50)C3-Amidation and C5-heteroaryl addition

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following in vitro protocols are designed as self-validating systems. Every critical step includes the underlying biochemical causality.

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

Used to evaluate C5-modified derivatives against TBK1/IKKε.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 0.1% BSA).

    • Causality: Tween-20 and BSA prevent non-specific compound aggregation and adhesion to the microplate walls, eliminating a common source of false positives in high-throughput screening.

  • Compound Plating: Dispense derivatives in a 10-point dose-response curve (10 μM to 0.5 nM) into a 384-well pro-plate using acoustic dispensing (e.g., Echo 550).

  • Enzyme Addition: Add recombinant TBK1 enzyme and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP and biotinylated substrate peptide. Crucial: ATP concentration must be strictly maintained at the apparent Km​ for TBK1.

    • Causality: Operating exactly at the ATP Km​ ensures the assay is highly sensitive to competitive inhibitors binding at the hinge region, preventing artificial right-shifting of the IC50​ curve.

  • Detection: After 60 minutes, add EDTA (to stop the reaction), Eu-labeled anti-phospho antibody, and Streptavidin-APC. Read TR-FRET signal (Ex: 340 nm, Em: 615/665 nm).

Protocol B: In Vitro GPCR Calcium Flux Assay (FLIPR)

Used to evaluate pyridine-3-carboxamide derivatives as mGluR4 PAMs.

  • Cell Plating: Seed HEK293 cells stably expressing human mGluR4 into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM calcium indicator dye dissolved in assay buffer containing 2.5 mM Probenecid. Incubate for 1 hour at 37°C.

    • Causality: Probenecid inhibits organic anion transporters. This prevents the premature efflux of the Fluo-4 dye from the intracellular compartment, ensuring a stable baseline and high signal-to-noise ratio.

  • Compound Addition (Modulator): Add the derivative compounds and incubate for 15 minutes. Monitor baseline fluorescence.

  • Agonist Challenge: Add an EC20​ concentration of glutamate.

    • Causality: Using an EC20​ concentration of the orthosteric agonist leaves a large dynamic window to observe the leftward shift in the dose-response curve caused by a Positive Allosteric Modulator (PAM).

  • Data Validation: Calculate the Z'-factor for the plate using positive (maximum glutamate) and negative (buffer only) controls.

    • Causality: A Z'-factor > 0.5 mathematically validates the assay's dynamic range and data variability, ensuring the signal window is robust enough to detect subtle allosteric modulation.

FLIPR_Workflow S1 Plate Cells (HEK293-mGluR4) S2 Dye Loading (Fluo-4 AM + Probenecid) S1->S2 S3 Compound Addition (Allosteric Modulator) S2->S3 S4 Agonist Addition (EC20 Glutamate) S3->S4 S5 Kinetic Readout (FLIPR Calcium Flux) S4->S5

Fig 3. High-throughput in vitro FLIPR workflow for identifying GPCR allosteric modulators.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Kinase Inhibitors Using Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate

Executive Summary The development of highly selective, orally bioavailable small-molecule kinase inhibitors is a cornerstone of modern targeted therapeutics. Among the most versatile building blocks in medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, orally bioavailable small-molecule kinase inhibitors is a cornerstone of modern targeted therapeutics. Among the most versatile building blocks in medicinal chemistry is Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate . This bifunctional scaffold provides an optimal geometric arrangement for targeting the ATP-binding pocket of various kinases, most notably the c-Jun NH2-terminal kinases (JNKs)[1] and Fibroblast Growth Factor Receptors (FGFR)[2].

This application note details the mechanistic rationale, synthetic workflow, and validated protocols for utilizing this building block to synthesize potent kinase inhibitors.

Mechanistic Rationale: The Pyridine-3-Carboxylate Scaffold

The architectural design of inhibitors derived from Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is rooted in precise structure-activity relationships (SAR) within the kinase ATP-binding cleft:

  • The Hinge-Binding Motif (Positions 1 & 2): The pyridine nitrogen and the 2-(ethylamino) group act as a bidentate hydrogen bond acceptor-donor pair. This motif mimics the adenine ring of ATP, anchoring the molecule to the backbone amides of the kinase hinge region.

  • The Solvent Channel Vector (Position 3): The methyl carboxylate is strategically positioned to be converted into an amide. Crystallographic studies reveal that the carbonyl oxygen of the resulting 3-carboxamide forms an indispensable hydrogen bond with the hinge region; removing this carbonyl completely abolishes inhibitory activity ()[3]. The amide nitrogen substituent (R1) projects outward into the solvent-exposed channel, allowing for the tuning of pharmacokinetic properties without disrupting target affinity[1].

  • The Hydrophobic Pocket II Vector (Position 5): The 5-bromo substituent serves as a synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Installing bulky or electron-rich aryl groups at this position drives the molecule deep into the hydrophobic pocket II, drastically enhancing both potency and kinase selectivity[3].

Pathway Stimulus Cellular Stress MAP3K MAP3K (ASK1) Stimulus->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K JNK JNK1/2/3 MAP2K->JNK Target c-Jun Activation JNK->Target Inhibitor Pyridine-3-carboxamide Inhibitor Inhibitor->JNK Inhibits

JNK signaling pathway targeted by pyridine-3-carboxamide kinase inhibitors.

Synthetic Strategy & Workflow

To convert the building block into a final active pharmaceutical ingredient (API), a three-step sequence is typically employed:

  • Saponification of the methyl ester to a carboxylic acid.

  • Amide Coupling to install the solvent-channel projecting group.

  • Suzuki-Miyaura Cross-Coupling at the 5-bromo position to install the hydrophobic moiety.

Workflow Start Methyl 5-bromo-2-(ethylamino) pyridine-3-carboxylate Saponification 1. Saponification (LiOH, THF/H2O) Start->Saponification Amidation 2. Amide Coupling (HATU, DIPEA) Saponification->Amidation Coupling 3. Suzuki Coupling (Pd(dppf)Cl2) Amidation->Coupling Product Final Kinase Inhibitor Coupling->Product

Three-step synthetic workflow for functionalizing the pyridine-3-carboxylate core.

Experimental Protocols

Protocol A: Saponification and Amide Coupling

This protocol transforms the unreactive ester into a target-binding carboxamide[3].

Step 1: Saponification

  • Reaction Setup: Dissolve 1.0 eq of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Reagent Addition: Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O).

    • Causality: LiOH is selected over NaOH to provide a milder saponification environment, preventing potential degradation or transesterification side reactions of the electron-deficient pyridine ring.

  • Incubation: Stir at room temperature for 4 hours.

  • Self-Validation (QC): Monitor via LC-MS. The disappearance of the ester peak (m/z 259/261[M+H]⁺) and the appearance of the carboxylic acid peak (m/z 245/247[M+H]⁺) validates complete conversion.

  • Workup: Acidify to pH 4 using 1M HCl. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo to yield 5-bromo-2-(ethylamino)pyridine-3-carboxylic acid.

Step 2: Amide Coupling

  • Activation: Dissolve the resulting acid (1.0 eq) in anhydrous DMF (0.1 M). Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes.

    • Causality: HATU is utilized due to its superior efficiency in activating electronically deactivated, sterically hindered heteroaryl carboxylic acids compared to standard EDC/HOBt, ensuring high conversion rates without epimerization.

  • Coupling: Add 1.2 eq of the desired primary amine (e.g., 2,5-dimethoxybenzylamine). Stir at room temperature for 12 hours.

  • Workup: Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography (Hexanes/EtOAc) to yield the 3-carboxamide intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling

This step functionalizes the 5-position to engage the kinase hydrophobic pocket[3].

  • Reaction Setup: In a microwave-safe vial, combine the 5-bromo-3-carboxamide intermediate (1.0 eq) and the desired aryl boronic acid (1.5 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M).

  • Catalyst & Base: Add 0.05 eq of Pd(dppf)Cl₂ and 3.0 eq of K₂CO₃.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step in the catalytic cycle. This is critical for successfully coupling electron-deficient heteroaryl bromides. K₂CO₃ is a mild base that is well-tolerated by the newly formed amide.

  • Degassing: Purge the vial with Argon gas for 5 minutes to prevent catalyst oxidation.

  • Heating: Heat the reaction mixture at 90°C for 2 hours (or 110°C for 20 minutes via microwave irradiation).

  • Self-Validation (QC): TLC (UV 254 nm) should indicate the consumption of the bromide starting material. LC-MS should confirm the target mass of the cross-coupled product.

  • Purification: Filter through a Celite pad, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final kinase inhibitor.

Quantitative Data Presentation

The functionalization of the 3-carboxylate and 5-bromo positions drastically impacts the biochemical and cellular efficacy of the resulting inhibitors. The table below summarizes the Structure-Activity Relationship (SAR) data for JNK1 inhibition following the described synthetic workflow ()[3].

Table 1: SAR of Pyridine-3-Carboxamide Derivatives against JNK1

Compound IDC3-Amide Substituent (R1)C5-Aryl Substituent (R2)Enzymatic JNK1 IC₅₀ (µM)Cellular HepG2 IC₅₀ (µM)
8a MethylaminePhenyl1.20N/D
8b BenzylaminePhenyl0.301.60
3 2,5-DimethoxybenzylaminePhenyl0.0750.40
6 Carbonyl removed (Control)PhenylInactiveInactive

Note: The 4-fold increase in potency from 8a to 8b demonstrates the importance of extending the R1 group into the solvent channel. The complete loss of activity in Compound 6 validates the mechanistic necessity of the 3-position carbonyl for hinge-region binding[3].

References

  • Discovery of Potent, Highly Selective, and Orally Bioavailable Pyridine Carboxamide c-Jun NH2-Terminal Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications), 2006. URL:[Link]

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer Source: Journal of Medicinal Chemistry (ACS Publications), 2021. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Suzuki-Miyaura Coupling Standard) Source: Chemical Reviews (ACS Publications), 1995. URL:[Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate

Executive Summary The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction used to construct carbon-nitrogen (C-N) bonds[1]. However, applying this methodology to highly functional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction used to construct carbon-nitrogen (C-N) bonds[1]. However, applying this methodology to highly functionalized heterocyclic scaffolds—specifically Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate —presents unique chemoselectivity and stability challenges. This application note provides a comprehensive, self-validating protocol for the selective C5-amination of this substrate, detailing the mechanistic rationale behind catalyst, ligand, and base selection to ensure high yields and functional group tolerance.

Substrate Analysis & Mechanistic Rationale

Successful cross-coupling of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate requires navigating three distinct structural features:

  • The C3-Methyl Ester (Base Sensitivity): The catalytic cycle of the Buchwald-Hartwig amination requires a base to deprotonate the amine nucleophile and facilitate the formation of the reactive palladium-amidate intermediate[2]. However, strong bases commonly used in these reactions (e.g., NaOtBu, KOH) will rapidly hydrolyze or transesterify the C3-methyl ester[3][4]. To preserve the ester moiety, mild inorganic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are strictly required[2].

  • The C2-Secondary Amine (Chemoselectivity & Catalyst Poisoning): The substrate contains a free secondary amine (-NHCH₂CH₃) at the C2 position, adjacent to a coordinating pyridine nitrogen. This motif can tightly chelate to the palladium center, leading to catalyst poisoning (precipitation of Pd black) or competing homocoupling reactions[5][6]. To overcome this, highly sterically hindered, electron-rich biaryl phosphine ligands—such as BrettPhos or RuPhos —must be employed[7][8]. These ligands enforce the formation of a highly active monoligated Pd(0) complex that accelerates the oxidative addition at the C5-bromide and overwhelmingly favors the coupling of the exogenous amine over the internal C2-amine[6][9].

  • The C5-Bromide (Electrophilic Site): While aryl bromides readily undergo oxidative addition, the electron-donating nature of the C2-amino group slightly deactivates the pyridine ring. A robust Pd(0) source, such as Pd₂(dba)₃, paired with the aforementioned biaryl ligands, ensures efficient insertion into the C-Br bond[8][9].

G Substrate Methyl 5-bromo-2-(ethylamino) pyridine-3-carboxylate Challenge1 C3 Methyl Ester (Base Sensitive) Substrate->Challenge1 Challenge2 C2 Secondary Amine (Competing Nucleophile) Substrate->Challenge2 Challenge3 C5 Bromide (Target Electrophile) Substrate->Challenge3 Sol1 Mild Base (Cs2CO3) Challenge1->Sol1 Prevents Hydrolysis Sol2 Bulky Biaryl Ligand (BrettPhos) Challenge2->Sol2 Prevents Poisoning Sol3 Pd(0) Catalyst (Pd2(dba)3) Challenge3->Sol3 Activates C-Br Product Chemoselective C5-Amination Sol1->Product Sol2->Product Sol3->Product

Mechanistic decision tree for overcoming substrate challenges in the Buchwald-Hartwig amination.

Condition Optimization

The following table summarizes the empirical optimization of reaction conditions using morpholine as a model exogenous secondary amine. The data illustrates the causality between reagent selection and reaction success.

EntryPd Source (2 mol%)Ligand (4 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃XPhosNaOtBuToluene100< 5%Complete ester hydrolysis due to strong base[2].
2Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane10035%Ester intact, but low conversion; catalyst poisoning by C2-amine[6].
3Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane10042%Moderate yield; bidentate ligand limits poisoning but slows turnover[6].
4Pd₂(dba)₃RuPhosCs₂CO₃1,4-Dioxane10078%Good yield; bulky ligand prevents chelation, favors exogenous amine[9].
5 Pd₂(dba)₃ BrettPhos Cs₂CO₃ 1,4-Dioxane 100 91% Optimal; highly active monoligated Pd species ensures rapid coupling[8].

Note: Yields determined by HPLC/UV at 254 nm. Reactions performed on a 1.0 mmol scale for 16 hours.

Experimental Protocol

This protocol describes the optimized, step-by-step methodology for the coupling of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate with a generic secondary amine (e.g., morpholine, piperazine derivatives, or anilines).

Reagents & Materials
  • Substrate: Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate (1.0 mmol, 1.0 equiv)

  • Coupling Partner: Exogenous Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Ligand: BrettPhos (0.04 mmol, 4 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous, finely powdered (2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane, anhydrous and degassed (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate (1.0 mmol), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and finely powdered Cs₂CO₃ (2.0 equiv)[4].

    • Seal the vessel with a septum and purge the atmosphere by applying vacuum and backfilling with ultra-pure Argon (repeat for 3 cycles) to prevent oxidative degradation of the Pd(0) catalyst and phosphine ligand.

  • Addition of Liquids:

    • Under a positive flow of Argon, inject the exogenous amine (1.2 equiv) and anhydrous, degassed 1,4-Dioxane (5.0 mL) via a gas-tight syringe[4][9]. (Note: If the amine is a solid, it should be added during Step 1).

  • Heating & Stirring:

    • Replace the septum with a Teflon-lined crimp cap (if using a vial) under Argon.

    • Transfer the vessel to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800-1000 rpm) for 12 to 16 hours. The mixture will typically transition from a dark purple/red (Pd₂(dba)₃) to a dark orange/brown solution.

  • Reaction Monitoring:

    • Monitor the reaction progress via LC-MS or TLC (typically 30-50% EtOAc in Hexanes). The disappearance of the starting material mass (M+H expected for the brominated starting material) and the appearance of the coupled product mass confirm completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts (Cs₂CO₃/CsBr) and precipitated palladium black. Wash the Celite pad with an additional 15 mL of Ethyl Acetate.

    • Transfer the filtrate to a separatory funnel. Wash with deionized water (2 × 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel. A typical eluent gradient is 10% to 60% Ethyl Acetate in Hexanes, depending on the polarity of the coupled amine.

    • Self-Validation Check: The isolated product should be analyzed by ¹H NMR. The preservation of the ester is confirmed by a sharp singlet integrating to 3H around 3.8-3.9 ppm. The successful C5 coupling is confirmed by the disappearance of the C5-Br and the integration of the newly incorporated amine protons.

Sources

Technical Notes & Optimization

Troubleshooting

FAQ 1: Why does Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate precipitate upon dilution into my assay buffer?

Welcome to the Assay Troubleshooting Center . As a Senior Application Scientist, I frequently encounter challenges with highly functionalized, lipophilic small molecules in biochemical and cell-based assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Center . As a Senior Application Scientist, I frequently encounter challenges with highly functionalized, lipophilic small molecules in biochemical and cell-based assays.

This guide is specifically designed to address the aqueous solubility and handling issues associated with Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate . Below, we break down the physical chemistry behind these challenges and provide field-proven, self-validating protocols to rescue your assay data.

The Causality: The precipitation of this specific compound is driven by a phenomenon known as a "solvent shift"[1]. Structurally, Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is highly lipophilic. It contains a hydrophobic bromo-halogen, a lipophilic methyl ester (which removes the hydrogen-bond donating capacity of a free carboxylic acid), and an ethylamino group. Furthermore, the pyridine nitrogen is weakly basic; at a physiological assay pH of 7.4, the molecule remains entirely unprotonated and electrically neutral.

When you transfer this compound from a 100% DMSO stock into an aqueous buffer, the dielectric constant of the microenvironment changes drastically. The compound is forced into a thermodynamically unstable, supersaturated state. To minimize unfavorable interactions with water, the hydrophobic moieties rapidly self-associate (nucleation) and form colloidal aggregates that eventually precipitate out of solution[1].

Mechanism S1 Compound in 100% DMSO (Fully Solvated) S2 Aqueous Dilution (Solvent Shift) S1->S2 S3 Supersaturation (Thermodynamically Unstable) S2->S3 S4 Nucleation & Aggregation (Precipitate Formation) S3->S4 R1 Add Cyclodextrins (Host-Guest Complex) S3->R1 Rescue R2 Add Surfactants (Micellar Solubilization) S3->R2 Rescue S_Stable Stable Aqueous Dispersion (Assay Ready) R1->S_Stable R2->S_Stable

Mechanism of DMSO-induced precipitation and rescue strategies for lipophilic compounds.

FAQ 2: How can I optimize my assay buffer to maintain solubility without inhibiting my biological target?

The Solution: Rather than simply increasing the DMSO concentration—which can denature target proteins and cause false readouts[2]—you must alter the buffer composition to accommodate the hydrophobic nature of the bromo and ester groups. The most effective strategy for pyridine-derivatives is the use of Cyclodextrins (such as HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity, allowing them to form 1:1 inclusion complexes with the drug, effectively shielding the lipophilic bromo-pyridine core from the aqueous environment without altering the compound's covalent structure[3][].

Table 1: Buffer Additives for Solubility Enhancement
Additive ClassExample AgentsRecommended Conc.Mechanism of ActionAssay Interference Risk
Cyclodextrins HP-β-CD, Captisol1 - 5% (w/v)Forms host-guest inclusion complexes with hydrophobic moieties[3].Low. Generally inert in enzymatic and receptor assays.
Non-ionic Surfactants Tween-20, Triton X-1000.01 - 0.1% (v/v)Lowers surface tension and forms solubilizing micelles.Medium. Can disrupt protein-protein interactions or lipid membranes.
Carrier Proteins BSA, HSA0.05 - 0.1% (w/v)Binds lipophilic compounds, preventing aggregation and surface adsorption.Low to Medium. May act as a competitive sink, shifting apparent IC50 values.
Co-solvents DMSO, PEG-400≤ 2% (v/v)Reduces the dielectric constant of the bulk solvent.High at >5%. Can unfold proteins and induce cell death[2].

FAQ 3: What is the recommended protocol to determine the kinetic solubility limit of this compound?

The Methodology: To avoid false negatives in your primary screens, you must determine the maximum concentration at which Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate remains soluble under your exact assay conditions. We utilize a Kinetic Solubility Assay via Laser Nephelometry , which detects the light scattered by insoluble micro-particles[5][6].

Step-by-Step Protocol:

  • Stock Preparation: Prepare a fresh 10 mM stock of the compound in 100% anhydrous DMSO. Note: DMSO is highly hygroscopic; absorbed water will prematurely initiate precipitation[1].

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound directly in 100% DMSO. This ensures the compound remains fully solvated prior to the solvent shift.

  • Aqueous Dispensing: Dispense 2 µL of each DMSO dilution into 198 µL of your target aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4) in a clear-bottom 96-well microtiter plate. Critical Control: The final DMSO concentration must be strictly maintained at 1% (v/v) across all wells to isolate compound precipitation from solvent effects[2].

  • Incubation: Seal the plate and incubate at room temperature for 90-120 minutes on a microplate shaker at 500 RPM. This time frame allows the supersaturated state to resolve into detectable aggregates[7].

  • Measurement: Read the plate using a laser nephelometer (measuring forward scattered light).

  • Data Analysis: Plot the scattered light intensity (in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility limit is defined as the concentration at the sharp inflection point where NTU values rapidly rise above the baseline buffer control.

Workflow cluster_analysis Detection Methods A 10 mM DMSO Stock Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate B Serial Dilution in DMSO (Maintains Solvation) A->B C Dispense into Aqueous Buffer (Max 1-2% final DMSO) B->C D Incubation (Shake 90-120 min, RT) C->D E1 Laser Nephelometry (Light Scattering) D->E1 Turbidity Analysis E2 Filtration + LC-MS/UV (Quantify Dissolved) D->E2 Clear Filtrate Analysis F Determine Kinetic Solubility Limit (Inflection Point) E1->F E2->F

Step-by-step workflow for determining the kinetic solubility limit in aqueous assays.

FAQ 4: I am losing compound signal, but I don't see precipitation. What is happening?

The Diagnosis: Non-Specific Binding (NSB) Because Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is highly hydrophobic, it has a strong thermodynamic drive to escape the aqueous phase. If it does not precipitate, it will often adsorb onto the hydrophobic surfaces of standard untreated polystyrene microtiter plates or pipette tips. This mimics poor solubility because the effective concentration of the drug available to your biological target drops significantly.

The Fix: Always execute assays for this compound using low-binding polypropylene plates . Additionally, incorporating 0.05% CHAPS (a zwitterionic detergent) or 0.1% BSA into your buffer will coat the plastic surfaces and act as a carrier, keeping the compound in the bulk solution without triggering micellar sequestration.

References

  • In Vitro Solubility Assays in Drug Discovery - ResearchG
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers - University of Str
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - NIH / PMC -
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences -
  • Aqueous Solubility Assay - Enamine -
  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - NIH / PMC -
  • Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs - ACS Public

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate and its 5-chloro Analog in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science, the functionalization of heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is of paramount importance. Substituted pyridines are a ubiquitous motif in a vast array of biologically active compounds. The strategic introduction of molecular complexity onto the pyridine ring often relies on robust and versatile cross-coupling methodologies. This guide provides an in-depth technical comparison of the reactivity of two key synthetic intermediates: Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate and its corresponding 5-chloro analog .

The Decisive Role of the Halogen: A Fundamental Reactivity Divide

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for aryl halides is the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the C-X bond to the low-valent palladium catalyst.[1] The bond dissociation energies (BDE) for carbon-halogen bonds follow the trend C-Cl > C-Br > C-I.[1]

  • C-Cl Bond Energy: ~339 kJ/mol[1]

  • C-Br Bond Energy: ~276 kJ/mol[1]

This significant difference in bond strength dictates that the C-Br bond is more readily cleaved by the palladium catalyst, leading to a faster rate of oxidative addition.[1] Consequently, aryl bromides are generally more reactive than their chloro counterparts, often requiring milder reaction conditions and achieving higher yields in shorter reaction times.

Comparative Reactivity in Key Cross-Coupling Reactions

The superior reactivity of the bromo-substituted pyridine is a consistent theme across the most common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron reagent and an organic halide, is a cornerstone of modern synthesis.[2]

Expected Performance:

ParameterMethyl 5-bromo-2-(ethylamino)pyridine-3-carboxylateMethyl 5-chloro-2-(ethylamino)pyridine-3-carboxylateRationale
Relative Reactivity HighModerate to LowThe weaker C-Br bond facilitates a more rapid oxidative addition to the Pd(0) catalyst.[3]
Typical Catalyst Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Requires more active catalysts with specialized ligands (e.g., SPhos, XPhos).[3]The stronger C-Cl bond necessitates a more electron-rich and sterically demanding ligand to promote oxidative addition.[4]
Reaction Temperature Room temperature to moderate heat (e.g., 80-100 °C)Moderate to high heat (e.g., 100-120 °C)The higher activation energy for C-Cl bond cleavage requires more thermal energy.[3]
Expected Yield Good to ExcellentFair to Good (with optimized conditions)The faster and more efficient catalytic cycle with the bromo-substrate generally leads to higher product yields.[3]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromopyridines.[5][6]

dot

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Halopyridine (1.0 equiv), Boronic Acid (1.2 equiv), Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and Base (e.g., K₃PO₄, 2.0 equiv) in a reaction vessel. B Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. A->B C Add degassed solvent (e.g., 1,4-dioxane/water, 4:1). B->C D Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature and dilute with water. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Catalytic Cycle for Suzuki-Miyaura Coupling

dot

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L₂) Ar-Pd(II)-OR'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-OR'(L₂) Ligand Exchange (+ Base, -HX) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-OR'(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[7] This reaction is instrumental in the synthesis of a wide range of nitrogen-containing compounds.

Expected Performance:

ParameterMethyl 5-bromo-2-(ethylamino)pyridine-3-carboxylateMethyl 5-chloro-2-(ethylamino)pyridine-3-carboxylateRationale
Relative Reactivity HighLowThe C-Cl bond is significantly less reactive in Buchwald-Hartwig aminations, often leading to incomplete reactions or requiring highly specialized catalysts.[8]
Typical Catalyst Standard Buchwald ligands (e.g., BINAP, DPPF) with a Pd source.Requires advanced, bulky, and electron-rich ligands (e.g., XPhos, RuPhos) to facilitate the challenging oxidative addition.[9]The increased steric bulk and electron-donating ability of modern ligands are necessary to activate the inert C-Cl bond.
Reaction Temperature Moderate heat (e.g., 80-110 °C)High heat (e.g., 100-130 °C)More energy is required to overcome the activation barrier for C-Cl bond cleavage.
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS)Stronger bases may be required to promote the catalytic cycle.The choice of base is critical and can influence the rate of both the desired reaction and potential side reactions.[8]
Expected Yield Good to ExcellentLow to Good (highly dependent on catalyst and conditions)The bromo-derivative is a more reliable substrate for achieving high yields in Buchwald-Hartwig aminations.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a general guideline based on established procedures for the amination of bromopyridines.[8]

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A In a glovebox, combine Halopyridine (1.0 equiv), Pd precatalyst (e.g., Pd₂(dba)₃, 2 mol%), Ligand (e.g., XPhos, 4 mol%), and Base (e.g., NaOtBu, 1.4 equiv). B Add the Amine (1.2 equiv) and degassed solvent (e.g., Toluene). A->B C Seal the reaction vessel. B->C D Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. C->D E Monitor reaction progress by GC-MS or LC-MS. D->E F Cool to room temperature, dilute with an organic solvent, and filter through celite. E->F G Wash the filtrate with water and brine. F->G H Dry the organic layer over Na₂SO₄ and concentrate. G->H I Purify by column chromatography. H->I

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne structures. [10] Expected Performance:

ParameterMethyl 5-bromo-2-(ethylamino)pyridine-3-carboxylateMethyl 5-chloro-2-(ethylamino)pyridine-3-carboxylateRationale
Relative Reactivity HighVery LowAryl chlorides are generally poor substrates for Sonogashira coupling under standard conditions. [11]
Typical Catalyst Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) with a Cu(I) co-catalyst (e.g., CuI).Often requires specialized catalyst systems, higher temperatures, and may still result in low yields. Copper-free conditions with highly active Pd catalysts may be necessary. [10]The high activation barrier for oxidative addition of the C-Cl bond makes this transformation particularly challenging.
Reaction Temperature Room temperature to moderate heat (e.g., 25-80 °C)High heat (e.g., >100 °C)Significant thermal energy is typically required to promote the reaction with the less reactive chloro-substrate.
Base Amine base (e.g., Et₃N, i-Pr₂NH)Stronger bases may be needed, but can also promote side reactions.The amine base often serves as both the base and the solvent.
Expected Yield Good to ExcellentPoor to FairThe bromo-derivative is the preferred substrate for reliable and high-yielding Sonogashira couplings. [12]

Experimental Protocol: Representative Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of bromopyridines. [12] dot

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Halopyridine (1.0 equiv), Pd Catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and CuI (4 mol%) in a reaction vessel. B Evacuate and backfill with an inert gas (e.g., Argon) three times. A->B C Add degassed solvent (e.g., Et₃N/DMF) and the Terminal Alkyne (1.1 equiv). B->C D Stir the mixture at the desired temperature (e.g., 60 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature, filter to remove solids, and concentrate the filtrate. E->F G Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl and brine. F->G H Dry the organic layer over Na₂SO₄ and concentrate. G->H I Purify by column chromatography. H->I

Caption: General workflow for a Sonogashira coupling reaction.

Catalytic Cycle for Sonogashira Coupling

dot

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-C≡CR(L₂) Transmetalation Ar-Pd(II)-C≡CR(L₂)->Pd(0)L₂ Reductive Elimination (Ar-C≡CR) CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR Deprotonation (R-C≡CH, Base) Cu-C≡CR->Ar-Pd(II)-X(L₂) Cu-C≡CR->CuX To Pd Cycle

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling.

Conclusion

Based on fundamental principles of chemical reactivity and extensive data from analogous systems, Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is demonstrably the more versatile and reactive substrate for palladium-catalyzed cross-coupling reactions when compared to its 5-chloro counterpart. The weaker carbon-bromine bond facilitates the rate-determining oxidative addition step, leading to milder reaction conditions, shorter reaction times, and generally higher yields.

While the 5-chloro analog represents a more economical starting material, its lower reactivity necessitates the use of more specialized and often more expensive catalyst systems, as well as more forcing reaction conditions. The choice between these two valuable building blocks will ultimately depend on the specific requirements of the synthetic route, balancing factors of cost, reaction efficiency, and functional group tolerance. For rapid and reliable diversification of the pyridine core, the bromo-derivative is the superior choice.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95 (7), 2457–2483.
  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition. 1998, 37 (24), 3387–3388.
  • Tang, W.; Zhang, X. New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. 2003, 103 (8), 3029–3070.
  • Caddick, S.; Cloke, F. G. N.; Hitchcock, P. B.; Scott, J. P. A new class of phosphine ligand for palladium-catalysed cross-coupling reactions: the application of P(OAr)3 ligands in the Suzuki reaction. Journal of Organometallic Chemistry. 2003, 669 (1-2), 147-153.
  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Anilines. Journal of the American Chemical Society. 1999, 121 (41), 9550–9561.
  • Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition. 1998, 37 (15), 2046–2067.
  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. 2002, 653 (1-2), 46–49.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007, 107 (3), 874–922.
  • Torborg, C.; Beller, M. Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
  • Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews. 2007, 107 (1), 133–173.
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. 2008, 47 (34), 6338–6361.
  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. 2008, 41 (11), 1534–1544.
  • Chinchilla, R.; Nájera, C. Recent advances in the Sonogashira reaction. Chemical Society Reviews. 2011, 40 (10), 5084-5121.
  • Rossi, R.; Bellina, F.; Lessi, M. Highly selective palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of multiply halogenated arenes. Tetrahedron. 2011, 67 (37), 6969-7025.
  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. 2002, 102 (5), 1359–1470.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2008, 41 (11), 1461–1473.
  • Ikram, M.; et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017, 22(2), 225. Available from: [Link]

  • Ikram, M.; et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017, 22(2), 225. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007, 107 (3), 874-922. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. 2017, 6, 121-133. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. 2017, 6, 121-133. Available from: [Link]

Sources

Comparative

HPLC method validation for Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate purity analysis

An in-depth guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate. Analytical Target Profile & Mec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate.

Analytical Target Profile & Mechanistic Challenges

Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is a highly functionalized pyridine intermediate critical in pharmaceutical synthesis. Its structure presents a unique analytical challenge: it contains a basic secondary amine (ethylamino group), an electron-withdrawing halogen (bromo), and an ester moiety.

The Causality of Peak Tailing in Pyridines: The basic nitrogen atoms in the pyridine ring and the ethylamino group are highly prone to secondary ion-exchange interactions with unreacted silanol groups on traditional silica-based stationary phases. If the mobile phase pH is not strictly controlled, the compound exists in a partially ionized state. This dual-state existence leads to severe peak broadening, tailing, and poor resolution from critical impurities. As noted in established purity validation frameworks for pyridine derivatives, optimizing the mobile phase pH and selecting the correct stationary phase is paramount for accurate quantification[1].

To enforce a single ionization state, the mobile phase must be buffered at least 2 pH units away from the molecule's pKa. An acidic mobile phase (pH 3.0) ensures complete protonation of the basic nitrogens while simultaneously suppressing silanol ionization on the stationary phase.

Column Chemistry Comparison: Objective Performance Data

Selecting the right column chemistry is the most critical step in this method's development. We compared three distinct column chemistries to resolve the target API from its primary synthetic and degradation impurities:

  • Impurity A : 5-bromo-2-(ethylamino)pyridine-3-carboxylic acid (Ester hydrolysis product).

  • Impurity B : Methyl 2-(ethylamino)pyridine-3-carboxylate (Des-bromo degradation product).

  • Impurity C : Methyl 2,5-dibromopyridine-3-carboxylate (Starting material).

Table 1: Column Performance Comparison for Pyridine Derivative Resolution

Column ChemistryMechanism of RetentionUSP Tailing FactorTheoretical Plates (N)Resolution (API vs. Imp B)Suitability & Causality
Standard C18 (Uncapped)Hydrophobic + unwanted ion-exchange2.454,5001.2Poor. Unshielded silanols cause severe tailing, obscuring the closely eluting Impurity B.
End-capped C18 (Base-deactivated)Pure hydrophobic1.1512,5002.8Good. End-capping shields silanols, fixing peak shape. Resolution is adequate but not optimal.
Phenyl-Hexyl Hydrophobic + π−π interactions1.1211,8004.5Optimal. The electron-rich phenyl phase engages in strong π−π interactions with the electron-deficient bromopyridine ring, vastly improving separation from the des-bromo impurity.

Expert Insight: While an end-capped C18 column provides excellent peak shape, the Phenyl-Hexyl column is mechanically superior for this specific molecule. Impurity B lacks the heavy, electron-withdrawing bromine atom, fundamentally altering its π -electron density. The Phenyl-Hexyl stationary phase exploits this electronic difference, resulting in a massive boost in chromatographic resolution (Rs = 4.5).

Experimental Protocol: A Self-Validating Purity Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates a strict System Suitability Test (SST) gate. If the system fails to meet the SST criteria, the analytical run is automatically invalidated, preventing the reporting of compromised data. This aligns with modern regulatory expectations for [2].

Step-by-Step Methodology:

  • Mobile Phase Preparation :

    • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust to pH 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Chromatographic Conditions :

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

    • Detection: UV Diode Array Detector (DAD) at 254 nm.

    • Gradient Program: 0-2 min (20% B), 2-10 min (20% 60% B), 10-15 min (60% B), 15-15.1 min (60% 20% B), 15.1-20 min (20% B).

  • Sample Preparation :

    • Accurately weigh 10 mg of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate. Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) with sonication to yield a 1.0 mg/mL stock solution.

  • System Suitability Testing (SST) - The Self-Validating Gate :

    • Inject the SST resolution mixture (containing API and Impurities A, B, C at 0.1 mg/mL) five consecutive times.

    • Acceptance Criteria: %RSD of API area 2.0%; USP Tailing 1.5; Resolution between API and Impurity B 2.0. Do not proceed with sample analysis unless these criteria are met.

ICH Q2(R2) Method Validation Summary

Following the , the optimized Phenyl-Hexyl method was subjected to rigorous validation to demonstrate it is fit for its intended regulatory purpose[3]. Recent methodologies for synthetic pyridine derivatives heavily emphasize the importance of these ICH-aligned parameters[4].

Table 2: ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete resolution from all known impuritiesNo interference at API retention time; Peak purity angle < purity thresholdPass
Linearity R2≥0.999 across 25% to 150% of target concentration R2=0.9998 , y-intercept within 2% of target responsePass
Accuracy (Recovery) Mean recovery 98.0% - 102.0% at 3 concentration levels99.4% ± 0.6% (n=9)Pass
Precision (Repeatability) %RSD 2.0% for 6 replicate injections%RSD = 0.45%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 for LOD, 10 for LOQLOD = 0.01 µg/mL (S/N=4); LOQ = 0.03 µg/mL (S/N=11)Pass
Robustness Method must withstand deliberate minor variationsFlow rate (±0.1 mL/min) and pH (±0.2) showed no significant impact on RsPass

Visualizations

Method_Lifecycle ATP Analytical Target Profile (ATP) Dev Method Development ATP->Dev Opt Parameter Optimization Dev->Opt Val ICH Q2(R2) Validation Opt->Val QC Routine QC Release Val->QC

Caption: HPLC Method Lifecycle from Development to Routine QC.

Impurity_Network SM Starting Material Methyl 2,5-dibromopyridine -3-carboxylate API Target API Methyl 5-bromo-2-(ethylamino) pyridine-3-carboxylate SM->API Ethylamine Substitution ImpA Impurity A (Hydrolysis) 5-bromo-2-(ethylamino) pyridine-3-carboxylic acid API->ImpA Ester Hydrolysis ImpB Impurity B (Des-bromo) Methyl 2-(ethylamino) pyridine-3-carboxylate API->ImpB Debromination

Caption: Synthesis and degradation pathways generating key impurities.

References

  • BenchChem. (2025). Validating the Purity of Synthesized Pyridine-2,4,6-tricarboxylic Acid: A Comparative Guide to HPLC and Alternative. Retrieved from 1

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from 2

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from 3

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from 4

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Pattern Validation for Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate: A Q-TOF vs. Q-Orbitrap Comparison Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural elucidation of heavily functionalized heterocycles. Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is a highly v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural elucidation of heavily functionalized heterocycles. Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is a highly versatile scaffold in drug discovery, featuring a distinct halogen isotope signature, a secondary amine, and a methyl ester. Validating its exact mass spectrometry (MS) fragmentation pattern is critical for downstream metabolite identification, impurity profiling, and pharmacokinetic tracking.

This guide objectively compares the performance of two premier High-Resolution Mass Spectrometry (HRMS) platforms—Quadrupole Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap (Q-Orbitrap)—in validating the fragmentation pathways of this compound. By examining the causality behind ionization behaviors and detector mechanics, we provide a self-validating framework for your analytical workflows.

Platform Mechanics & Causality in Fragmentation

When analyzing halogenated pyridine-3-carboxylates, the choice of mass analyzer fundamentally alters the observed spectral data .

  • Q-TOF (e.g., Waters Xevo G2-XS / Agilent 6500 series): Utilizes Collision-Induced Dissociation (CID) in a dedicated collision cell. TOF analyzers provide consistent resolution across the entire mass range and superior acquisition speeds (up to 50 Hz). This speed is critical for maintaining isotopic fidelity—specifically the 1:1 ratio of 79 Br and 81 Br—across narrow UPLC peaks .

  • Q-Orbitrap (e.g., Thermo Q Exactive): Employs Higher-energy C-trap Dissociation (HCD). Orbitraps offer ultra-high resolving power (up to 140,000 at m/z 200), which is unparalleled for separating isobaric interferences. However, because resolution is inversely proportional to scan speed, isotopic distortion can occur if scan rates are not carefully optimized against LC peak widths, altering the relative abundance of secondary fragments .

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the following LC-HRMS/MS protocol incorporates a self-validating system: the bromine isotope doublet . Any proposed fragment that retains the C5 position of the pyridine ring must exhibit a ~1.997 Da doublet of equal intensity. If this signature is lost, the halogen has been cleaved.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL in 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Acquisition (Q-TOF):

    • Operate in Positive Electrospray Ionization (ESI+) mode.

    • Set capillary voltage to 2.5 kV and desolvation temperature to 500°C.

    • Acquire MS/MS spectra using targeted Data Dependent Acquisition (DDA) on m/z 259.0082 and 261.0062.

    • Apply a collision energy (CE) ramp of 15–35 eV to capture both fragile ester losses and stable ring cleavages.

  • MS/MS Acquisition (Q-Orbitrap):

    • Operate in ESI+ mode with a spray voltage of 3.5 kV.

    • Set MS2 resolution to 35,000 (balancing resolution and duty cycle).

    • Use Normalized Collision Energy (NCE) settings of 20, 30, and 40 to mimic the energy spread of the Q-TOF.

  • Data Processing: Extract ion chromatograms (XIC) with a 5 ppm mass tolerance. Verify the isotopic pattern of the precursor and all subsequent fragments.

Fragmentation Mechanisms & Comparative Data

The fragmentation of pyridine carboxylic acid esters exhibits unique ortho-effects and nitrogen-participating rearrangements . For Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate, three primary pathways dominate:

  • Pathway A (Ester Cleavage): Loss of methanol (CH 3​ OH, 32.0262 Da) to form a highly stable acylium ion. The proximity of the basic pyridine nitrogen stabilizes this transition state.

  • Pathway B (Amine Cleavage): Loss of the ethyl group as ethylene (C 2​ H 4​ , 28.0313 Da) via a McLafferty-like rearrangement or inductive cleavage, leaving a primary amine.

  • Pathway C (Halogen Loss): High-energy cleavage of the Br radical, resulting in a radical cation.

Table 1: Comparative MS/MS Performance Data (Precursor m/z 259.0082, 79 Br isotope)

Fragment AssignmentTheoretical m/zQ-TOF Observed m/zQ-TOF Error (ppm)Q-Orbitrap Observed m/zQ-Orbitrap Error (ppm)Rel. Abundance (Q-TOF / Orbi)
[M+H - CH 3​ OH] + 226.9820226.9823+1.3226.9818-0.8100% / 85%
[M+H - C 2​ H 4​ ] + 230.9769230.9765-1.7230.9772+1.345% / 50%
[M+H - CH 3​ OH - C 2​ H 4​ ] + 198.9507198.9511+2.0198.9505-1.060% / 75%
[M+H - Br•] +∙ 180.0899180.0892-3.8180.0902+1.65% / 25%

Performance Synthesis: The Q-TOF excels at preserving the low-energy ester cleavage (m/z 226.9820) as the base peak while maintaining near-perfect isotopic fidelity for the bromine doublet. The Q-Orbitrap, utilizing HCD, imparts more internal energy into the molecule, driving secondary fragmentation to the m/z 198.9507 ion and significantly increasing the abundance of the high-energy debromination product (m/z 180.0899).

Visualizing the Fragmentation Pathway

The diagram below maps the experimentally validated fragmentation logic, highlighting the exact mass shifts and structural assignments.

MS_Fragmentation M [M+H]+ m/z 259.0082 (79Br) m/z 261.0062 (81Br) F1 [M+H - CH3OH]+ m/z 226.9820 Acylium Ion M->F1 -CH3OH (-32.0262 Da) Ester Cleavage F2 [M+H - C2H4]+ m/z 230.9769 Amine Cleavage M->F2 -C2H4 (-28.0313 Da) McLafferty-like F4 [M+H - Br•]+• m/z 180.0899 Radical Cation M->F4 -Br• (-78.9183 Da) High Energy (HCD favored) F3 [M+H - CH3OH - C2H4]+ m/z 198.9507 Secondary Cleavage F1->F3 -C2H4 (-28.0313 Da) F2->F3 -CH3OH (-32.0262 Da)

Figure 1: HRMS/MS fragmentation pathway of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate.

Conclusion

Both Q-TOF and Q-Orbitrap platforms successfully validate the structure of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate, but they offer distinctly different mechanistic insights. Q-TOF is superior for maintaining isotopic fidelity and observing primary low-energy rearrangements, making it ideal for rapid screening and isotope-tracking. Conversely, the Q-Orbitrap's HCD cell drives deeper, more energetic fragmentation, providing higher confidence in the core pyridine ring structure through secondary and tertiary cleavages.

References
  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. URL:[Link]

  • Waters Corporation. (2014). Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap. Waters Application Notes. URL:[Link]

  • Gildea, L., et al. (2021). Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability. Journal of the American Society for Mass Spectrometry, 32(8), 2126–2135. URL:[Link]

Comparative

The Ester Question in Drug Design: A Comparative Guide to Methyl and Ethyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals In the intricate process of drug discovery and development, even the smallest molecular modifications can have profound impacts on a compound's biological a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery and development, even the smallest molecular modifications can have profound impacts on a compound's biological activity, pharmacokinetic profile, and ultimately, its therapeutic potential. The choice of an ester group, seemingly a minor detail, is a critical decision that medicinal chemists face. This guide provides an in-depth comparison of methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate and its ethyl ester derivative, exploring the subtle yet significant differences these two moieties impart on a molecule's journey to becoming a drug. While direct comparative data for these specific molecules is not extensively published, this guide will leverage established principles in medicinal chemistry and data from structurally related compounds to provide a robust and scientifically grounded comparison.

The 2-aminopyridine-3-carboxylate scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[1][2][3] The strategic placement of the bromine atom and the ethylamino group suggests a design aimed at specific interactions within a biological target, likely a protein active site. The ester at the 3-position, however, plays a more nuanced role, influencing the molecule's overall physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME).

Physicochemical Properties: A Tale of Two Esters

The primary difference between a methyl and an ethyl ester is the addition of a single methylene group (-CH2-). This seemingly minor change has a cascading effect on several key physicochemical parameters that are critical for a drug's "developability."

PropertyMethyl 5-bromo-2-(ethylamino)pyridine-3-carboxylateEthyl 5-bromo-2-(ethylamino)pyridine-3-carboxylateRationale & Impact on Drug Design
Molecular Weight LowerHigherA small increase, generally not significant enough on its own to impact "drug-likeness."
Lipophilicity (LogP/LogD) LowerHigherThe additional methylene group increases lipophilicity. This can enhance membrane permeability and cell penetration but may also increase binding to plasma proteins and metabolic enzymes like Cytochrome P450s.[4]
Aqueous Solubility HigherLowerIncreased lipophilicity generally leads to decreased aqueous solubility. This can be a critical factor for formulation and bioavailability.
Polar Surface Area (PSA) IdenticalIdenticalThe ester functional group itself contributes to the PSA, but the change from methyl to ethyl does not alter this value.

Note: The values in this table are qualitative comparisons based on established chemical principles. Precise experimental or predicted values for the named compounds can be found in databases like PubChem for structurally similar molecules.[5]

The Impact on Pharmacokinetics and Metabolism

The journey of a drug through the body is heavily influenced by its physicochemical properties. The choice between a methyl and an ethyl ester can therefore lead to significantly different pharmacokinetic profiles.

Absorption and Permeability

For a drug to be orally bioavailable, it must first be absorbed from the gastrointestinal tract into the bloodstream. This process often favors more lipophilic compounds that can passively diffuse across the lipid-rich cell membranes of the intestinal epithelium.

  • Ethyl Ester Advantage: The higher lipophilicity of the ethyl ester derivative would be predicted to lead to better passive diffusion across the gut wall compared to the methyl ester.[4] This could result in improved oral absorption and bioavailability.

However, this is a delicate balance. Excessively high lipophilicity can lead to poor solubility in the gastrointestinal fluids, limiting the amount of drug available for absorption.

Metabolic Stability: The Role of Esterases

Esters are susceptible to hydrolysis by a class of enzymes called carboxylesterases, which are abundant in the liver, plasma, and other tissues.[6] This enzymatic cleavage converts the ester to the corresponding carboxylic acid, which is often the active form of the drug (if the ester is a prodrug) or a metabolite destined for excretion. The rate of this hydrolysis is a key determinant of the drug's half-life.

  • Methyl Ester Advantage (in some cases): Studies on homologous series of esters have shown that methyl esters can be more stable towards hydrolysis by carboxylesterases compared to their ethyl counterparts.[7] For instance, in a study comparing the stability of methyl and ethyl benzoates in rat plasma and liver microsomes, the methyl ester exhibited a longer half-life.[7] This suggests that the smaller methyl group may be a poorer substrate for some carboxylesterases.

This increased stability can be advantageous if a longer duration of action is desired. Conversely, if the ester is intended as a prodrug to be rapidly converted to the active carboxylic acid, the less stable ethyl ester might be preferred.

Metabolic_Pathway Methyl_Ester Methyl 5-bromo-2-(ethylamino) pyridine-3-carboxylate Carboxylic_Acid 5-bromo-2-(ethylamino) pyridine-3-carboxylic acid (Active Metabolite/Drug) Methyl_Ester->Carboxylic_Acid Carboxylesterases (Slower) Ethyl_Ester Ethyl 5-bromo-2-(ethylamino) pyridine-3-carboxylate Ethyl_Ester->Carboxylic_Acid Carboxylesterases (Faster) Excretion Excretion Carboxylic_Acid->Excretion

Caption: Hypothetical metabolic pathway of methyl and ethyl ester derivatives.

Structure-Activity Relationship (SAR) and Target Engagement

The 2-aminopyridine-3-carboxylate core is a well-established "hinge-binding" motif in many kinase inhibitors.[1][2] The nitrogen of the pyridine ring and the adjacent amino group form hydrogen bonds with the backbone of the kinase hinge region. The ester group at the 3-position typically points out towards the solvent-exposed region of the ATP-binding pocket.

While the primary interaction with the target may not directly involve the ester, the choice of methyl versus ethyl can have indirect effects on potency and selectivity:

  • Conformational Effects: The slightly larger ethyl group may induce subtle conformational changes in the molecule or its interaction with the protein, which could either enhance or diminish binding affinity.

  • Solvation/Desolvation: The transfer of a ligand from the aqueous environment to the binding pocket of a protein requires the shedding of its hydration shell. The difference in hydrophobicity between the methyl and ethyl esters will affect the energetics of this desolvation process, potentially influencing binding affinity.

Without specific experimental data on the target of methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate, it is difficult to definitively predict which ester would be optimal for target engagement. This highlights the necessity for empirical testing in relevant biological assays.

Experimental Workflow: In Vitro Kinase Inhibition Assay

To empirically determine the relative potency of the methyl and ethyl ester derivatives against a putative kinase target, a robust in vitro kinase inhibition assay is essential. The following is a generalized protocol based on common industry practices.[8][9][10]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of methyl and ethyl ester compounds Incubation Incubate kinase, substrate, and compound Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Incubation Initiation Initiate reaction by adding ATP Incubation->Initiation Quench Stop reaction Initiation->Quench Detection_Reagent Add detection reagent Quench->Detection_Reagent Readout Measure signal (e.g., luminescence, fluorescence) Detection_Reagent->Readout IC50_Calc Calculate IC50 values Readout->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is for a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
  • Compounds: Prepare 10 mM stock solutions of methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate and its ethyl ester derivative in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 384-well plate.
  • Kinase: Dilute the target kinase to a working concentration (e.g., 2X the final desired concentration) in kinase buffer.
  • Substrate/ATP Mixture: Prepare a solution containing the kinase substrate and ATP at 2X their final desired concentrations in the kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.

2. Kinase Reaction:

  • Add 5 µL of the kinase solution to the wells of a 384-well plate.
  • Add 2.5 µL of the compound dilutions (or DMSO for controls) to the wells.
  • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
  • Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture.
  • Incubate for 1 hour at room temperature.

3. Signal Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  • Incubate for 30 minutes at room temperature.
  • Read the luminescence on a plate reader.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO controls.
  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • Serial Dilutions: This is crucial for determining the dose-response relationship and accurately calculating the IC50 value.

  • Pre-incubation with Compound: This step allows the inhibitor to reach equilibrium with the kinase before the reaction is initiated, providing a more accurate measure of its potency.

  • ATP at Km: Running the assay with the ATP concentration at its Michaelis-Menten constant (Km) for the kinase provides a standardized condition for comparing the potency of ATP-competitive inhibitors.

  • ADP-Glo™ System: This is a highly sensitive and robust method for measuring kinase activity, with a large dynamic range and low signal-to-background ratio.[10]

Conclusion: Making the Right Choice

The decision to use a methyl versus an ethyl ester in a drug candidate like 5-bromo-2-(ethylamino)pyridine-3-carboxylate is a multifactorial one, with no single right answer. The optimal choice depends on the specific goals of the drug discovery program.

  • Choose the Methyl Ester for:

    • Potentially greater metabolic stability and a longer half-life.[7]

    • Improved aqueous solubility, which can be beneficial for formulation.

    • When the parent carboxylic acid is the desired active species and slower, more sustained release is required.

  • Choose the Ethyl Ester for:

    • Potentially enhanced membrane permeability and oral absorption.[4]

    • Use as a prodrug where rapid conversion to the active carboxylic acid is desired.

    • When a slight increase in lipophilicity is needed to improve target engagement in a hydrophobic pocket.

Ultimately, the decision must be data-driven. The synthesis of both derivatives and their parallel evaluation in a suite of in vitro and in vivo assays is the most prudent path forward. This comparative approach will provide the necessary empirical evidence to select the ester that best balances potency, selectivity, and pharmacokinetic properties, thereby maximizing the chances of clinical success.

References

  • G. A. S. Ansari, et al. (1997). Fatty acid ethyl and methyl ester synthases, and fatty acid anilide synthase in HepG2 and AR42J cells: interrelationships and inhibition by tri-o-tolyl phosphate. Chemical Research in Toxicology, 11, 211-218.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
  • Zhao, H., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5533-5538.
  • Reaction Biology Corp. (n.d.). HotSpotTM Kinase Assay. Retrieved from [Link]

  • Szczepankiewicz, B. G., et al. (2006). Aminopyridin-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3563-3580.
  • Song, X., et al. (2011). Synthesis and SAR of 2-Phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075.
  • Liu, M., et al. (2007). Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies. Bioorganic & Medicinal Chemistry Letters, 17(3), 668-672.
  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222.
  • Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • A Comparative Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Applic
  • ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. (n.d.). Technical Sciences, 16(1).
  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2020). European Journal of Medicinal Chemistry, 187, 111956.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. (2000). Chemical & Pharmaceutical Bulletin, 48(12), 1937-1943.
  • ethyl and methyl esters of vegetable oil. (n.d.).
  • The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: There is no difference. (2011). Nuclear Medicine and Biology, 38(1), 13-17.
  • PubChemLite - Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate (C8H9BrN2O2). (n.d.). Retrieved from [Link]

Sources

Validation

A Comparative Guide to LC-MS/MS Validation Protocols for the Detection of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate Metabolites

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount to ensure data integrity and support regulatory submissions. This guide provides an in-depth co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount to ensure data integrity and support regulatory submissions. This guide provides an in-depth comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) validation protocols specifically tailored for the quantitative analysis of metabolites derived from Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate, a novel small molecule of interest. This document will navigate the critical steps of method development and validation, drawing upon established regulatory guidelines and field-proven insights to deliver a comprehensive and actionable resource.

Introduction: The Analyte and its Predicted Metabolic Landscape

Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is a substituted pyridine derivative. The pyridine ring is a common motif in many natural products and pharmaceuticals.[1][2] The metabolism of pyridine and its derivatives can be influenced by the nature and position of their substituents.[1] Based on known metabolic pathways of similar structures, the anticipated primary metabolic transformations for this compound include:

  • Oxidation: Hydroxylation of the pyridine ring or the ethylamino side chain.

  • Dealkylation: Removal of the ethyl group from the amine.

  • Hydrolysis: Cleavage of the methyl ester to form the corresponding carboxylic acid.

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

A robust LC-MS/MS method must be capable of separating and quantifying the parent compound and its key metabolites in complex biological matrices.

Diagram of Potential Metabolic Pathways

Parent Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 Oxidation Metabolite2 De-ethylated Metabolite Parent->Metabolite2 Dealkylation Metabolite3 Carboxylic Acid Metabolite Parent->Metabolite3 Hydrolysis Metabolite4 Conjugated Metabolite Metabolite1->Metabolite4 Conjugation

Caption: Predicted primary metabolic pathways for Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate.

Comparison of Sample Preparation Techniques

The goal of sample preparation is to extract the analytes of interest from the biological matrix, remove interfering substances, and concentrate the sample to improve sensitivity. The choice of technique significantly impacts method performance, particularly concerning matrix effects, which can suppress or enhance the analyte signal.[3]

Technique Principle Advantages Disadvantages Recommended For:
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) or an acid to precipitate proteins.[4]Simple, fast, and inexpensive.Less clean extracts, higher potential for matrix effects.[5]High-throughput screening, early discovery studies.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on their relative solubility.[4]Cleaner extracts than PPT, can be selective.More labor-intensive, requires solvent optimization.[5]Methods requiring lower limits of quantification (LLOQ).
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent and selectively eluted.[4]Provides the cleanest extracts, high recovery, and concentration factor.[5]More complex and costly, requires method development for sorbent and solvent selection.Regulated bioanalysis, studies requiring high sensitivity and specificity.

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% formic acid in water).

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Method Development and Validation

A validated LC-MS/MS method ensures that the results are accurate, reliable, and reproducible.[6] The validation process should adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9][10]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation SampleCollection Sample Collection (Plasma, Urine) InternalStandard Add Internal Standard SampleCollection->InternalStandard Extraction Extraction (PPT, LLE, or SPE) InternalStandard->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Selectivity Selectivity & Matrix Effect MS->Selectivity Linearity Linearity & Range MS->Linearity Accuracy Accuracy & Precision MS->Accuracy Stability Stability MS->Stability

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.